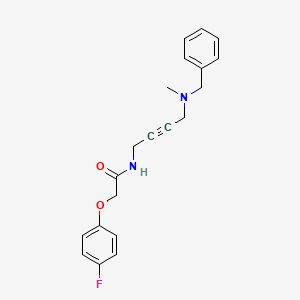

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide

Description

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide is an acetamide derivative characterized by a propargylamine (but-2-yn-1-yl) linker bearing a benzyl(methyl)amino group and a 4-fluorophenoxy substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the propargyl group may influence molecular conformation and reactivity .

Properties

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(15-17-7-3-2-4-8-17)14-6-5-13-22-20(24)16-25-19-11-9-18(21)10-12-19/h2-4,7-12H,13-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSYOUHDZFUOAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)COC1=CC=C(C=C1)F)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

Formation of the But-2-yn-1-yl Intermediate: This step involves the alkylation of a suitable alkyne precursor with a benzyl(methyl)amine derivative under basic conditions.

Coupling with 4-Fluorophenoxyacetic Acid: The intermediate is then coupled with 4-fluorophenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods such as crystallization or preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or fluorophenoxy positions, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride in DMF (dimethylformamide) or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.

Medicine

In medicinal chemistry, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide is explored for its potential therapeutic properties. It may be evaluated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Differences :

Table 1: Comparison of Acetamide Derivatives

Heterocyclic Acetamide Derivatives ()

2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (C₁₉H₁₈ClN₃OS, MW 371.88) features a thiazole ring with a 4-chlorophenyl group.

Aromatic Substitution Variants ()

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (C₁₈H₁₃ClFNO) exhibits a naphthyl group and a dihedral angle of 60.5° between aromatic rings. The bulky naphthyl group reduces solubility but enhances hydrophobic interactions.

Sodium Channel Inhibitors ()

Aminotriazine-based acetamides (e.g., Compound 52) target tetrodotoxin-sensitive sodium channels. While structurally distinct (triazine core vs. propargylamine linker), both classes share acetamide backbones, suggesting divergent structure-activity relationships (SAR). The target compound’s fluorine and propargyl groups may favor CNS penetration, whereas triazine analogs prioritize ion channel modulation .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide, hereafter referred to as Compound A, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, biological interactions, and therapeutic applications.

The synthesis of Compound A typically involves several steps:

- Formation of the But-2-yn-1-yl Intermediate : The initial step includes the alkylation of an alkyne precursor with a benzyl(methyl)amine derivative under basic conditions.

- Coupling with 4-Fluorophenoxyacetic Acid : The intermediate is then coupled with 4-fluorophenoxyacetic acid using coupling reagents like EDCI in the presence of a base such as triethylamine.

- Purification : The final product is purified through techniques like column chromatography or recrystallization to achieve high purity.

The mechanism of action for Compound A involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. This interaction leads to modulation of cellular signaling pathways and physiological responses. The compound may act by inhibiting or activating certain biological pathways, contributing to its therapeutic effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of Compound A. It has been evaluated for its activity against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, in vitro assays revealed that Compound A can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival and proliferation .

Neuroprotective Effects

Compound A is also being investigated for its neuroprotective effects. Preliminary research suggests that it may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This property could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of Compound A:

Potential Therapeutic Applications

Given its diverse biological activities, Compound A holds promise for various therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth positions it as a potential candidate for developing new anticancer drugs.

- Neurological Disorders : The neuroprotective effects suggest potential use in treating conditions like Alzheimer's and other neurodegenerative diseases.

- Antimicrobial Activity : Some studies indicate that similar compounds exhibit antimicrobial properties, warranting further investigation into Compound A's efficacy against pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.